Benzyl phosphine
Overview
Description
Benzyl phosphine is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route.
From Metallated Phosphines: This involves the lithiation of a pre-designed organic precursor followed by the reaction with halogenophosphines.
Addition of Phosphine-Hydrogen to Unsaturated Compounds: This method involves the addition of phosphine-hydrogen to alkenes or alkynes.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to phosphines using various reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides.
Reduction: this compound can be reduced to form phosphides under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides and bases such as sodium hydride are frequently used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Benzyl-substituted phosphines.
Reduction: Benzyl phosphides.
Scientific Research Applications
Benzyl phosphine finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of benzyl phosphine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with transition metals, which then participate in catalytic cycles . The phosphine moiety can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar reactivity but different steric and electronic properties.
Tributylphosphine: Known for its use in organic synthesis and catalysis, with different solubility and reactivity profiles compared to benzyl phosphine.
Trimethylphosphine: A smaller phosphine ligand with distinct reactivity and steric properties.
Uniqueness of this compound: this compound is unique due to the presence of the benzyl group, which imparts specific steric and electronic characteristics. This makes it particularly useful in certain catalytic applications where other phosphines may not be as effective .
Properties
IUPAC Name |
benzylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9P/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBJDYBQTYEVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328865 | |
Record name | Benzyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14990-01-3 | |
Record name | Benzyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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